molecular formula C11H15ClN2OS B107656 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride CAS No. 17899-33-1

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride

Cat. No. B107656
CAS RN: 17899-33-1
M. Wt: 258.77 g/mol
InChI Key: HXCSOQNQZVYAJC-UHFFFAOYSA-N
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Description

“2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride” is a chemical compound with the linear formula C11H13ClN2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties. They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position . This intermediate has two nucleophilic atoms, thus two possibilities occur: nitrogen attack gave S-cyclized product thiazolidine-2-imine; and sulfur attack produced N-cyclized product imidazolidine-2-thione .


Chemical Reactions Analysis

The synthesis of thiazolidine derivatives, such as this compound, often involves multicomponent reactions . These reactions are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

Safety And Hazards

The safety data sheet for this compound includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.ClH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,10,12,14H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCSOQNQZVYAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)N1CC(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939161
Record name 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride

CAS RN

17899-33-1
Record name 3-Thiazolidineethanol, 2-imino-α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17899-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017899331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-imino-α-phenylthiazolidin-3-ethanol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.024
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